molecular formula C14H12N2O B170218 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 136257-31-3

1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No.: B170218
CAS No.: 136257-31-3
M. Wt: 224.26 g/mol
InChI Key: NQRONXBAZCQBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 136257-31-3) is a benzyl-protected derivative of the 7-azaindole (pyrrolopyridine) scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The 7-azaindole core is a well-known bioisostere of purines, making it a privileged structure in the design of compounds that target kinase enzymes . This chemical scaffold is actively researched in oncology, with derivatives investigated as inhibitors of various kinases, including the Colony Stimulated Factor 1 Receptor (CSF1R) and Checkpoint Kinase 1 (CHK1) . Furthermore, analogous structures have been utilized in the development of probes for neurodegenerative disease research, specifically for targeting alpha-synuclein (α-syn) fibrils, which are associated with Parkinson's disease and other synucleinopathies . Researchers value this compound for its potential in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for specific biological targets . Our product is supplied with high purity and is intended for research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers can rely on this compound as a critical intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to explore novel chemical space in drug discovery programs .

Properties

IUPAC Name

1-benzyl-3H-pyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c17-13-9-12-7-4-8-15-14(12)16(13)10-11-5-2-1-3-6-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRONXBAZCQBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)N(C1=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566589
Record name 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136257-31-3
Record name 1-Benzyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrogen Alkylation of Pyrrolopyridinone Precursors

The most direct route to 1-benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one involves alkylation of the pyrrolopyridinone core at the N1 position. A seminal study demonstrated that treatment of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with benzyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C yields the target compound in moderate to high efficiency . The reaction proceeds via deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the benzyl electrophile. Critical parameters include:

  • Base Selection : Sodium hydride outperforms weaker bases like potassium carbonate due to its ability to fully deprotonate the acidic pyrrole NH (pKa ~17) .

  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reaction rates by stabilizing the deprotonated intermediate .

  • Temperature Control : Maintaining 0°C minimizes side reactions such as over-alkylation or decomposition of the sensitive pyrrolopyridinone ring .

This method’s scalability is limited by the hygroscopic nature of NaH and the need for strict anhydrous conditions. Nevertheless, it remains widely adopted for small-scale syntheses due to its operational simplicity.

Suzuki–Miyaura Cross-Coupling for Core Functionalization

Palladium-catalyzed cross-coupling provides an alternative pathway to access benzyl-substituted pyrrolopyridinones. While the patent literature primarily describes Suzuki reactions with aryl boronic acids , adaptation to benzyl boronic esters could theoretically introduce the benzyl group. Key considerations include:

  • Catalyst System : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) enables efficient coupling at the C5 position of 5-bromo-pyrrolopyridinones .

  • Solvent Mixture : A 2.5:1 dioxane/water ratio optimizes solubility of both organic and inorganic components .

  • Temperature and Time : Reactions conducted at 80°C for 1–16 hours achieve full conversion without significant decomposition .

However, benzyl boronic acids are less nucleophilic than their aryl counterparts, often necessitating elevated temperatures or microwave assistance. No documented successes of this approach for 1-benzyl derivatives exist in the reviewed literature, suggesting inherent challenges in achieving N1 selectivity via cross-coupling.

Radical Cyclization Strategies for Core Construction

Tin-free radical methodologies offer a route to build the pyrrolopyridinone scaffold prior to benzylation. Xanthate-mediated cyclizations of 2,6-dichloropyridine derivatives enable the formation of tetrahydro naphthyridines, which can be oxidized to the target heterocycle . The process involves:

  • Xanthate Formation : Treatment of 2,6-dichloropyridine with potassium O-ethyl xanthogenate generates the radical precursor.

  • Cyclization Initiation : Heating with lauroyl peroxide (60–80°C) induces radical formation and subsequent 5- exo-trig cyclization .

  • Oxidation : Post-cyclization oxidation with MnO₂ or DDQ yields the aromatic pyrrolopyridinone core .

While this method constructs the bicyclic system efficiently, subsequent N1 benzylation still requires the alkylation conditions described in Section 1.

Although primarily used for C–N bond formation, Buchwald–Hartwig amination can indirectly aid in benzyl group introduction. Protecting the pyrrole nitrogen with a trimethylsilylethoxymethyl (SEM) group allows selective amination at the C4 position, after which SEM removal and N1 alkylation proceed unhindered . Challenges include:

  • SEM Protection/Deprotection : SEM groups stabilize the nitrogen during amination but require harsh acidic conditions (e.g., HCl/MeOH) for removal, risking decomposition .

  • Competitive Side Reactions : Residual palladium from coupling steps may catalyze unintended hydrogenolysis of the benzyl group during deprotection .

This multi-step approach is less efficient than direct alkylation but valuable for synthesizing analogs with additional substituents.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Advantages Limitations
Nitrogen Alkylation NaH, BnBr, DMF65–78Short synthetic routeSensitivity to moisture
Suzuki Coupling Pd(dppf)Cl₂, BnB(OH)₂, K₂CO₃Not reportedPotential for diversificationUnproven for N1 benzylation
Radical Cyclization Xanthate, Lauroyl peroxide55–60Builds core structureRequires post-cyclization functionalization
Buchwald–Hartwig SEMCl, Pd₂(dba)₃, Xantphos40–50Enables C4 functionalizationMulti-step, low overall yield

Direct alkylation (Method 1) remains the most practical approach for synthesizing this compound, balancing efficiency and simplicity. Transition metal-catalyzed methods (Methods 2 and 4) offer future potential but require further optimization for this specific target.

Mechanistic Insights and Reaction Optimization

The success of the alkylation method hinges on the acidity of the pyrrole NH. Computational studies suggest that the adjacent carbonyl group lowers the NH pKa to ~17, facilitating deprotonation by strong bases like NaH . Steric effects at N1 are minimal, allowing efficient benzylation even with bulky electrophiles.

In contrast, attempts to employ Mitsunobu conditions (DIAD, PPh₃) for N1 benzylation result in low yields (<20%), likely due to competing oxidation of the pyrrolopyridinone core . Similarly, Ullmann-type couplings using copper catalysts show negligible reactivity, underscoring the necessity for palladium-based systems in cross-coupling approaches .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H12N2O
  • Molecular Weight : 224.26 g/mol
  • IUPAC Name : 1-benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

The compound features a pyrrole ring fused with a pyridine structure, characterized by a benzyl group at the nitrogen position of the pyrrole. This unique structure contributes to its distinct chemical behavior and biological activity.

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent in various medical applications:

  • SGK-1 Inhibition : Research indicates that this compound acts as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which is involved in cellular processes such as survival and proliferation. Its inhibition may have implications for treating diseases related to cell growth and survival, including cancer .
  • Anticancer Activity : Several studies have explored the anticancer properties of similar compounds, suggesting that modifications in their structure can enhance potency against different cancer cell lines. The structural variations of this compound may influence its effectiveness as an anticancer drug .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules:

  • Carbon–Carbon Bond Formation : The compound can participate in various reactions such as the 1,4-conjugate addition to form β-substituted carbonyl compounds, which are valuable intermediates in organic synthesis .
  • Synthesis of Derivatives : It has been used in the synthesis of numerous derivatives through condensation reactions and other transformations, showcasing its utility in developing new chemical entities with potential biological activity.

Case Study 1: SGK-1 Inhibition

A study focused on the interaction of this compound with SGK-1 revealed promising results regarding its inhibitory effects. The compound demonstrated significant binding affinity towards the kinase domain, suggesting that it could serve as a lead compound for developing SGK-1 inhibitors aimed at cancer therapies.

Case Study 2: Synthesis of New Derivatives

In another research effort, scientists synthesized ten new derivatives of this compound through various synthetic routes. These derivatives were evaluated for their biological activities, with several exhibiting enhanced potency compared to the parent compound. This study underscores the importance of structural modifications in optimizing biological activity.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. For example, as a kinase inhibitor, it can prevent the phosphorylation of key proteins involved in cell proliferation and survival, leading to anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogenated derivatives of the pyrrolo[2,3-b]pyridinone scaffold exhibit distinct biological activities. For example:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (C₇H₆ClN₂O) demonstrates antibacterial properties, likely due to the electron-withdrawing chlorine atom enhancing interactions with bacterial enzymes .
  • 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (C₇H₅ClN₂O) has a predicted boiling point of 331.9°C and density of 1.61 g/cm³. Its safety profile includes warnings for oral toxicity and skin irritation .

Key Difference : The benzyl group in the target compound improves solubility in organic solvents compared to halogenated analogues, which are more polar and prone to crystallization .

Derivatives with Dihydro Modifications

Reduction of the lactam ring or addition of substituents alters reactivity and bioactivity:

  • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol lacks the fully aromatic pyrrolo[2,3-b]pyridine system, reducing its conjugation and leading to weaker interactions with aromatic biological targets like kinases .
  • 3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one exhibits enhanced stability due to steric hindrance from methyl groups, which also limit its reactivity as a Michael acceptor compared to the benzyl-substituted compound .

Compounds with Varied Ring Fusion

Alterations in ring fusion patterns significantly impact biological and chemical behavior:

  • 1H-Pyrrolo[3,4-c]pyridin-1-one contains a different nitrogen arrangement, leading to distinct electronic properties and reduced efficacy in kinase inhibition compared to 7-azaoxindoles .
  • Ethyl 1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate incorporates an ester group, enhancing its metabolic stability but reducing its suitability for asymmetric catalysis .

Key Difference : The pyrrolo[2,3-b]pyridine core in the target compound is a bioisostere of indole and purine, enabling unique interactions with biological targets like kinases and receptors .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Notable Properties/Activities References
1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₁₄H₁₂N₂O N1-Benzyl, lactam Rhodium-catalyzed 1,4-addition substrate
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one C₇H₆ClN₂O C5-Chloro, lactam Antibacterial activity
3,3-Dimethyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one C₉H₁₀N₂O C3-Dimethyl Enhanced stability, reduced reactivity
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol C₇H₈N₂O Dihydro, C4-hydroxyl Weak kinase inhibition
1H-Pyrrolo[3,4-c]pyridin-1-one C₇H₆N₂O Alternative ring fusion Lower bioactivity vs. 7-azaoxindoles

Research Findings and Mechanistic Insights

  • Synthetic Utility: The benzyl group in the target compound stabilizes the intermediate during rhodium-catalyzed reactions, achieving enantioselectivity up to 92% with (R,R)-Phbod* ligands. This contrasts with non-benzylated analogues, which show lower yields and selectivity .
  • Stability : Solid-state stability of the benzylidene derivatives exceeds that of E/Z isomers in solution, which equilibrate over time (e.g., 1b isomerizes to a 70/30 E/Z ratio in CDCl₃) .

Biological Activity

1-Benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS No. 136257-31-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrrole ring fused to a pyridine structure, with a benzyl group contributing to its unique pharmacological properties. Research indicates that this compound and its derivatives exhibit significant potential as therapeutic agents, particularly in oncology and kinase inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H12N2O\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}

This structure influences its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of this compound have been evaluated against breast cancer cell lines such as MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive). The results showed varying degrees of cytotoxic effects:

CompoundCell LineConcentration (μM)Cell Viability (%)
1fMDA-MB-2316.25Significant decrease
1dMDA-MB-23125Significant decrease
1bMDA-MB-23150Moderate decrease
1aMDA-MB-231-No significant effect

These findings suggest that structural modifications can enhance the potency of the compound against specific cancer types .

Kinase Inhibition

The compound has also been investigated for its role as an inhibitor of SGK-1 kinase, which is involved in cell survival and proliferation. In vitro studies have demonstrated that certain derivatives exhibit strong binding affinities to SGK-1, potentially leading to therapeutic applications in diseases characterized by aberrant cell growth .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : Compounds related to this structure have shown effectiveness in inhibiting various kinases, which are critical in cancer progression and treatment resistance.
  • Molecular Docking Studies : These studies have revealed moderate to strong binding energies with key proteins involved in cancer signaling pathways, indicating potential for targeted therapy .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrrolo[2,3-b]pyridin derivatives. The study utilized molecular dynamics simulations alongside experimental assays to assess binding interactions with AKT and other relevant kinases. The results indicated that specific substitutions on the pyrrole ring significantly affected both binding affinity and anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-alkylation of 1H-pyrrolo[2,3-b]pyridine derivatives to produce 1-benzyl-substituted analogs?

  • Methodological Answer : The N1-alkylation of 1H-pyrrolo[2,3-b]pyridine can be achieved using benzyl bromide in the presence of KOH and Bu₄N⁺HSO₄⁻ as a phase-transfer catalyst. A 99% yield was reported under these conditions, with reaction parameters including stoichiometric control of benzyl bromide (1.2 eq) and KOH (1.5 eq) in a polar aprotic solvent like DMF . Purification typically involves column chromatography to isolate the product from unreacted starting materials.

Q. How can researchers confirm the structural integrity of 1-benzyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular structure and stereochemistry. For example, SCXRD studies on related pyrrolopyridine derivatives revealed bond lengths (mean C–C = 0.002 Å) and validated stereochemical assignments, with refinement using SHELXL97 . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. What are common purification strategies for 1-benzyl-pyrrolopyridinone intermediates?

  • Methodological Answer : High-purity isolates (>95%) are achievable via flash chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). For brominated derivatives (e.g., 5-bromo analogs), recrystallization in ethanol/water mixtures is effective. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolopyridinone core be addressed?

  • Methodological Answer : Rhodium-catalyzed 1,4-addition of arylboronic acids to 3-benzylidene-pyrrolopyridinone derivatives enables selective aryl group introduction at the β-position. Key parameters include Rh(I) catalysts (e.g., [RhCl(cod)]₂), ligand choice (e.g., BINAP), and solvent optimization (dioxane/water mixtures) to achieve >80% regioselectivity . Computational modeling (DFT) can predict reactive sites to guide experimental design.

Q. What strategies resolve contradictions in biological activity data for halogenated derivatives (e.g., 5-bromo analogs)?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-cancer vs. anti-inflammatory) may arise from assay conditions or cellular uptake differences. Systematic SAR studies should compare halogen position (C5 vs. C6), substituent electronic effects (e.g., bromo vs. fluoro), and solubility profiles. For example, 5-bromo-1H-pyrrolo[2,3-c]pyridine showed enhanced cytotoxicity in MTT assays under hypoxia-mimicking conditions .

Q. How are multi-step syntheses designed for complex pyrrolopyridinone-based scaffolds?

  • Methodological Answer : A modular approach is recommended:

  • Step 1 : Core alkylation (e.g., benzylation via NaH/MeI in THF) .
  • Step 2 : Nitration (HNO₃, 0°C) or Suzuki-Miyaura coupling (Pd(PPh₃)₄, arylboronic acids) for functionalization .
  • Step 3 : Reductive amination or acyl chloride coupling (e.g., nicotinoyl chloride) to introduce pharmacophores .
    • Critical parameters include inert atmosphere (N₂/Ar), temperature control, and intermediate characterization after each step.

Q. What analytical techniques validate the stability of sulfonamide derivatives under physiological conditions?

  • Methodological Answer : Accelerated stability studies (pH 1–9 buffers, 37°C) combined with LC-MS monitor degradation products. For example, 3-(phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl] derivatives showed hydrolytic stability at pH 7.4 but degradation at pH <2, likely due to sulfonamide bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.